3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-8(16-4-2)7-14-10-9(11)12-5-6-13-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAYPMRWVAHETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=NC=CN=C1Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of these compounds often involves interaction with specific targets in the body, leading to changes in cellular function. For example, some pyrazoles have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
The biochemical pathways affected by these compounds can vary widely, but many are known to influence the production of reactive oxygen species (ROS), which can increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .
As for pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability and efficacy.
The result of a compound’s action can be assessed at the molecular and cellular levels. For instance, the oxidative stress caused by increased ROS production can lead to the formation of malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury .
Biochemical Analysis
Biochemical Properties
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve impulse transmission. Additionally, this compound has been shown to interact with reactive oxygen species, influencing oxidative stress levels within cells.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as nitric oxide and superoxide, which play crucial roles in cellular communication and oxidative stress responses. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress and inflammation. These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition affects nerve impulse transmission and can result in various physiological effects. Additionally, this compound interacts with reactive oxygen species, modulating oxidative stress levels within cells. The compound’s ability to influence gene expression further contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments. Its degradation products may also influence cellular processes and contribute to the observed effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including impaired nerve impulse transmission and oxidative damage. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that play essential roles in oxidative stress and inflammation. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and function. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Additionally, the distribution of this compound within tissues can impact its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Biological Activity
3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound belongs to the pyrazine class of compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms. The presence of the chloro and diethoxyethyl substituents significantly influences its biological activity.
The biological activity of pyrazine derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can include:
- Enzyme Inhibition : Many pyrazine derivatives act as enzyme inhibitors, affecting pathways involved in cancer and inflammation.
- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial and fungal strains.
- Antitumor Effects : Certain derivatives exhibit cytotoxic effects against cancer cell lines.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
- Antitumor Efficacy : A study evaluating the effects of various pyrazine derivatives found that this compound displayed significant cytotoxicity against the HepG2 liver cancer cell line with an IC50 value indicating effective inhibition of cell proliferation .
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Inflammation Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting nitric oxide production in macrophages exposed to lipopolysaccharides (LPS), highlighting its anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrazine ring and substituents significantly impact the biological activities of these compounds. For instance:
- The presence of electron-withdrawing groups (like chlorine) enhances antitumor efficacy.
- The diethoxyethyl moiety appears to contribute to improved solubility and bioavailability, facilitating better interaction with biological targets.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that pyrazine derivatives, including 3-chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines, suggesting that modifications to the pyrazine scaffold can enhance biological activity .
Mechanism of Action:
The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. The presence of the chloro group in the structure may play a role in enhancing the lipophilicity and bioavailability of the compound, which is crucial for its efficacy in vivo .
Organic Synthesis
Synthetic Intermediate:
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization through various chemical reactions such as nucleophilic substitutions and coupling reactions .
Case Study:
A recent study reported the successful use of similar pyrazine derivatives in the synthesis of bioactive compounds through chemoselective amination reactions. The ability to selectively modify the compound's structure demonstrates its versatility in synthetic applications .
Agricultural Applications
Pesticide Development:
The chlorinated pyrazine derivatives have been explored for their potential use as agrochemicals. Their structural characteristics may contribute to the development of new pesticides with enhanced efficacy against pests while minimizing environmental impact. The stability and reactivity of such compounds make them suitable candidates for further exploration in agricultural chemistry .
Data Table: Comparison of Related Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | CAS Number | Substituent(s) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 3-Chloro-N-(2,2-diethoxyethyl)pyrazin-2-amine | - | -Cl, -N-(2,2-diethoxyethyl) | ~255.7 (estimated) | High lipophilicity, moderate solubility |
| 3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine | 1417361-15-9 | -Cl, -N-(2,2-dimethoxyethyl) | 217.65 | Lower lipophilicity, higher polarity |
| 3-Chloro-5-methylpyrazin-2-amine | 89182-14-9 | -Cl, -CH3 | 143.58 | Compact, hydrophobic, low solubility |
| N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine | 1289385-16-5 | -Cl, -CH2-C3H7 | 185.65 | Steric hindrance, moderate lipophilicity |
| 3-Chloro-6-methoxypyrazin-2-amine | 5049-61-6 | -Cl, -OCH3 | 159.57 | Electron-donating methoxy, polar |
| 6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine | 1220020-21-2 | -Cl, -N-(cyclohexyl)(CH3) | 225.72 | Bulky, hydrophobic, low water solubility |
Key Observations :
- Lipophilicity : The diethoxyethyl group in the target compound enhances lipophilicity compared to the dimethoxy analog (217.65 vs. ~255.7 MW), favoring membrane permeability but reducing aqueous solubility .
- Steric Effects : Bulky groups like cyclohexyl () or isopropyl () reduce reactivity in substitution reactions due to steric hindrance .
Preparation Methods
Starting Material: 3-chloropyrazin-2-amine
The synthesis typically begins with 3-chloropyrazin-2-amine , a commercially available or readily synthesized intermediate. This compound provides the pyrazine core with the chlorine substituent in place, allowing for further functionalization on the amino group at the 2-position.
Alkylation of 3-chloropyrazin-2-amine with 2,2-diethoxyethyl Halides
The key step involves the alkylation of the amino group with a suitable 2,2-diethoxyethyl electrophile (e.g., 2,2-diethoxyethyl chloride or bromide). This is generally achieved under basic conditions to promote nucleophilic substitution:
-
- Use of sodium hydride (NaH) or other strong bases to deprotonate the amino group.
- Reaction in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).
- Controlled temperature, often around 80–100 °C, for several hours (e.g., 15–24 h).
- An inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
-
- Sodium hydride is added dropwise to a solution of 3-chloropyrazin-2-amine in DMF at room temperature.
- After stirring to generate the sodium salt of the amine, 2,2-diethoxyethyl chloride is added slowly.
- The mixture is heated to 90–100 °C and stirred for 16–24 hours.
- After completion, the reaction mixture is cooled, quenched with water, and extracted with organic solvents.
- Purification is typically done by recrystallization or column chromatography.
Alternative Approaches: One-Pot or Stepwise Synthesis
Some methods involve preparing the 2,2-diethoxyethyl intermediate in situ by reaction of aldehydes (e.g., acetaldehyde) with ethanol under acidic conditions to form the acetal, followed by direct alkylation of the amino group. However, isolating the halide derivative of 2,2-diethoxyethyl is preferred for better yield and purity.
Reaction Conditions and Yields
Research Findings and Optimization Notes
- Base selection : Sodium hydride is preferred due to its strong basicity and ability to cleanly deprotonate the amino group without side reactions.
- Solvent choice : DMF and NMP provide good solubility for reactants and stability under heating.
- Temperature control : Maintaining 90–100 °C ensures sufficient reaction rate without decomposition.
- Inert atmosphere : Prevents oxidation of sensitive intermediates.
- Light sensitivity : Some pyrazine derivatives are light-sensitive; reactions are often performed in sealed tubes or protected from light.
- Purification : Crystallization from ethereal solvents or chromatographic methods are used to achieve high purity.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting material | 3-chloropyrazin-2-amine |
| Alkylating agent | 2,2-diethoxyethyl chloride or bromide |
| Base | Sodium hydride (NaH) |
| Solvent | N,N-dimethylformamide (DMF) or N-methylpyrrolidinone |
| Temperature | 90–100 °C |
| Reaction time | 16–24 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Yield | 50–82% (depending on conditions and purification) |
| Purification method | Recrystallization or column chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
